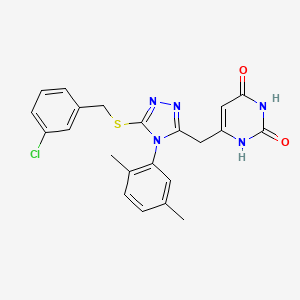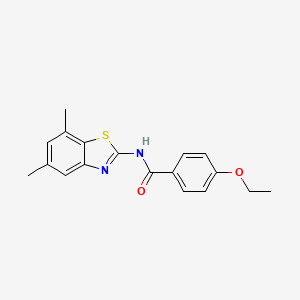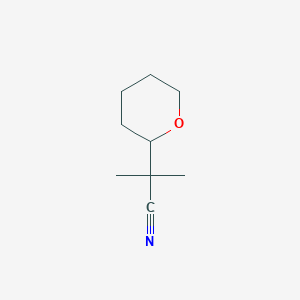
2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide, also known as CPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPA is a derivative of pyrazole and has been synthesized through various methods, with each method having its advantages and limitations.
作用機序
2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide's mechanism of action is not fully understood, but it is believed to inhibit the aggregation of amyloid-beta peptide by binding to its hydrophobic regions. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in animal models, particularly in the prevention of cognitive deficits associated with Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, with a reduction in the levels of pro-inflammatory cytokines in animal models.
実験室実験の利点と制限
One advantage of 2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide is its ability to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. This compound's anti-inflammatory properties also make it a promising candidate for the treatment of neuroinflammatory diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide should focus on its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Studies should also investigate the optimal dosing and administration of this compound, as well as its potential side effects. Additionally, research should explore the potential of this compound in combination with other therapeutic agents for the treatment of neuroinflammatory diseases.
合成法
2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with 2-methyl-2-pyrazolin-5-one, followed by the reaction of the resulting compound with 1,3-diaminopropane. Another method involves the reaction of 2-chloroacetyl chloride with 2-methylpyrazole, followed by the reaction of the resulting compound with 1,3-propanediamine. Both methods are efficient and have been used to synthesize this compound in large quantities.
科学的研究の応用
2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
特性
IUPAC Name |
2-chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-9(2,7-11-8(14)6-10)13-5-3-4-12-13/h3-5H,6-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNOMUQWYLINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)

![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)



![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)


![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)
![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
